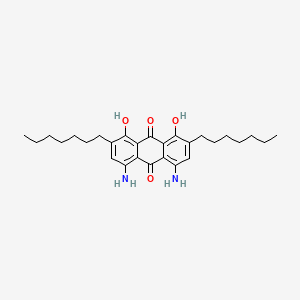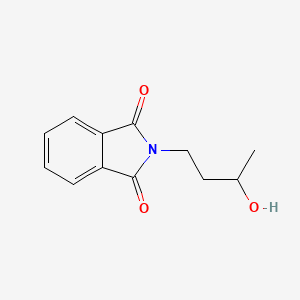
Acetic acid;4-but-3-en-2-yl-3-chloronaphthalene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;4-but-3-en-2-yl-3-chloronaphthalene-1,2-diol is a complex organic compound that features a naphthalene core substituted with a chlorinated diol and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-but-3-en-2-yl-3-chloronaphthalene-1,2-diol typically involves multi-step organic reactions. One common approach is the chlorination of a naphthalene derivative followed by the introduction of the diol and acetic acid groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;4-but-3-en-2-yl-3-chloronaphthalene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chlorinated naphthalene can be reduced to remove the chlorine atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol group may yield naphthoquinones, while reduction of the chlorinated naphthalene may produce a fully dechlorinated naphthalene derivative.
Wissenschaftliche Forschungsanwendungen
Acetic acid;4-but-3-en-2-yl-3-chloronaphthalene-1,2-diol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which acetic acid;4-but-3-en-2-yl-3-chloronaphthalene-1,2-diol exerts its effects involves interactions with specific molecular targets. The diol and acetic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The chlorinated naphthalene core may also interact with hydrophobic pockets in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety.
Naphthalene diols: Compounds with similar naphthalene cores and diol groups.
Chlorinated aromatics: Compounds with chlorinated aromatic rings.
Uniqueness
Acetic acid;4-but-3-en-2-yl-3-chloronaphthalene-1,2-diol is unique due to the combination of its structural features, including the chlorinated naphthalene core, diol group, and acetic acid moiety
Eigenschaften
CAS-Nummer |
89510-29-2 |
|---|---|
Molekularformel |
C18H21ClO6 |
Molekulargewicht |
368.8 g/mol |
IUPAC-Name |
acetic acid;4-but-3-en-2-yl-3-chloronaphthalene-1,2-diol |
InChI |
InChI=1S/C14H13ClO2.2C2H4O2/c1-3-8(2)11-9-6-4-5-7-10(9)13(16)14(17)12(11)15;2*1-2(3)4/h3-8,16-17H,1H2,2H3;2*1H3,(H,3,4) |
InChI-Schlüssel |
XAJPGNCNCSOTEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=C)C1=C(C(=C(C2=CC=CC=C21)O)O)Cl.CC(=O)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


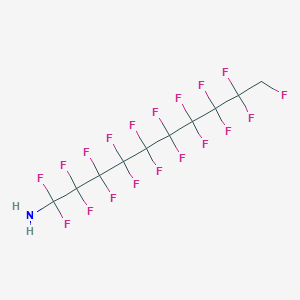
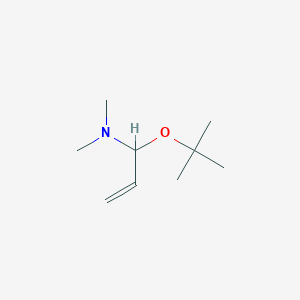
![N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]acetamide](/img/structure/B14379480.png)
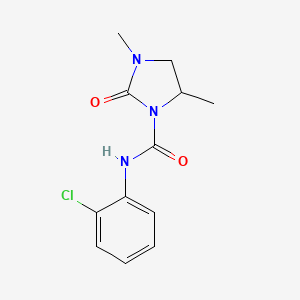
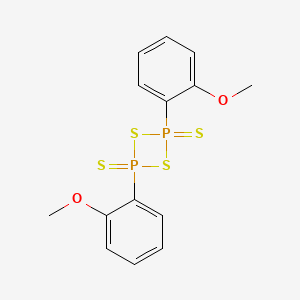
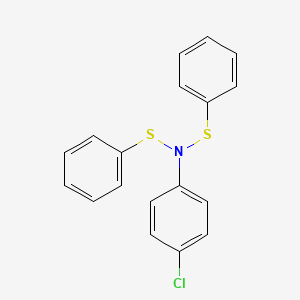
![2,4-diphenyl-6,11-dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14379502.png)

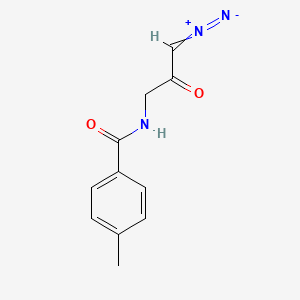
![5-(Trifluoromethyl)bicyclo[3.2.1]oct-2-ene](/img/structure/B14379533.png)
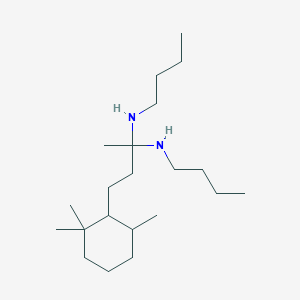
![N-(3-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14379548.png)
